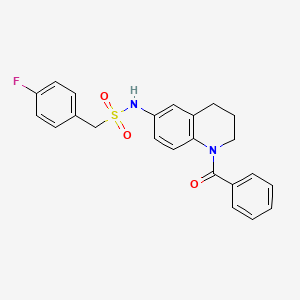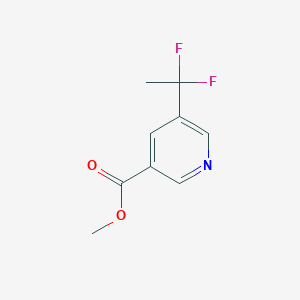![molecular formula C27H23N5O4S B2355761 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 852167-22-7](/img/structure/B2355761.png)
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C27H23N5O4S and its molecular weight is 513.57. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Oxidation Processes and Biotoxicity Assessment Advanced oxidation processes (AOPs) have been utilized to degrade various recalcitrant compounds, including certain acetamide derivatives, in aqueous media. These processes lead to the formation of various by-products, with a focus on understanding their biotoxicity. The significance of understanding the most reactive sites in molecules like acetamide derivatives for effective degradation by AOPs has been highlighted. This approach is crucial for enhancing the degradation of such compounds in environmental settings, ensuring ecosystem safety (Qutob et al., 2022).
Evaluation of Thiophene Analogues in Carcinogenicity The structural manipulation of molecules, such as the replacement of aromatic rings with isosteric or isoelectronic aromatic rings, can retain biological activity and influence carcinogenic potential. Thiophene analogues of certain carcinogens have been synthesized and evaluated for their potential carcinogenicity. This evaluation includes both in vitro assessments and ongoing in vivo evaluations in mice, shedding light on the molecular mechanisms and potential risks associated with these analogues (Ashby et al., 1978).
Reactivity and Pharmacological Activity of Triazole Derivatives Triazole derivatives, including 1,2,4-triazole-3-thiones and 4-amino-3-thio-1,2,4-triazoles, exhibit significant antioxidant and antiradical activities. These compounds, often compared with biogenic amino acids like cysteine, show promise in positively impacting biochemical processes in patients exposed to high doses of radiation. The exploration of the chemical transformations of these compounds has opened new avenues for synthesizing biologically active substances (Kaplaushenko, 2019).
Anticancer Potential of African Medicinal Spices and Vegetables Research into African medicinal spices and vegetables has demonstrated their potential in combating malignant diseases. The cytotoxic effects of these natural products, coupled with their ability to induce apoptosis and disrupt cellular cycles in cancer cells, underscore their significance in anticancer strategies. These findings point to the potential of natural compounds in enhancing therapeutic approaches against cancer (Kuete et al., 2017).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4S/c1-34-19-9-7-18(8-10-19)32-26(21-15-28-22-5-3-2-4-20(21)22)30-31-27(32)37-16-25(33)29-17-6-11-23-24(14-17)36-13-12-35-23/h2-11,14-15,28H,12-13,16H2,1H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUDTJJRCGBKJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CNC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




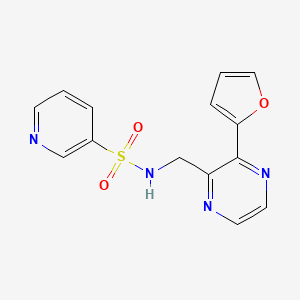
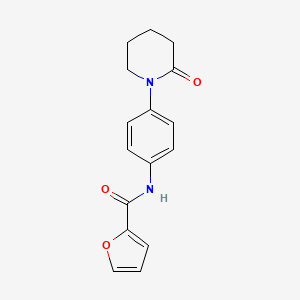
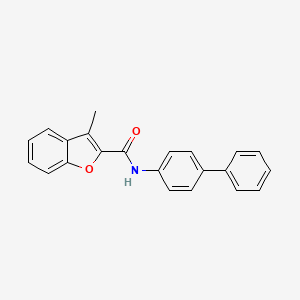
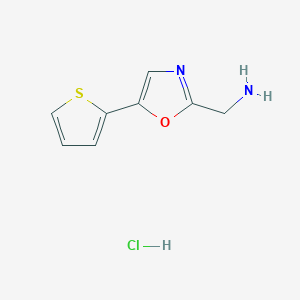

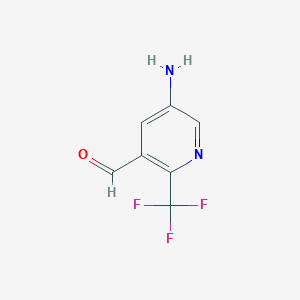
![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)
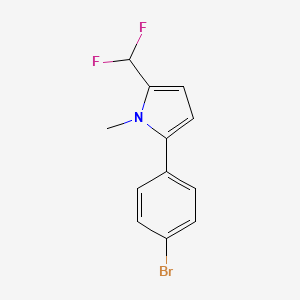
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)
